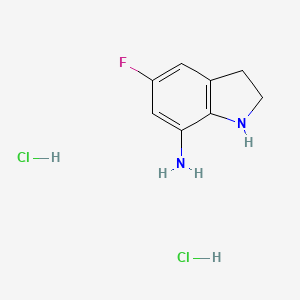

5-Fluoroindolin-7-amine dihydrochloride

Description

Significance of Indoline (B122111) and Fluoroindoline Derivatives in Contemporary Chemical Research

The indoline core, and particularly its fluorinated derivatives, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation reflects the recurring presence of this structural motif in a multitude of biologically active compounds.

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in heterocyclic chemistry. chemicalbook.comresearchgate.net It is a prevalent feature in numerous natural products, pharmaceuticals, and agrochemicals. bldpharm.comresearchgate.net In drug discovery, indoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. bldpharm.comnih.gov

Beyond its presence in bioactive molecules, the indoline framework serves as a versatile building block in organic synthesis. chemicalbook.com Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures. Synthetic chemists utilize the indoline core to construct complex polycyclic systems and as a chiral auxiliary in asymmetric synthesis. chemicalbook.compharmaffiliates.com The development of novel synthetic methods to access substituted indolines, such as metal-catalyzed cyclization reactions, continues to be an active area of research, highlighting the scaffold's importance. researchgate.net

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase a drug's half-life and bioavailability. organic-chemistry.org

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and potency. researchgate.netorganic-chemistry.org

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to permeate cellular membranes. organic-chemistry.orgnih.gov This property is crucial for a compound's absorption and distribution.

Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state and receptor interactions. nih.gov

These benefits have led to a significant number of fluorinated compounds among commercial pharmaceuticals and agrochemicals, demonstrating the profound impact of this single-atom substitution on research and development. nih.gov

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. ichemical.com This feature makes them basic and nucleophilic, defining their central role in a vast range of chemical reactions. nih.gov They are indispensable building blocks in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. researchgate.netchemicalbook.com

In biological systems, amines are ubiquitous and essential for life. ichemical.comnih.gov Key roles include:

Amino Acids: As the monomers of proteins, their amine groups are critical for forming peptide bonds and defining protein structure. nih.gov

Neurotransmitters: Many crucial neurotransmitters, such as serotonin (B10506) and dopamine, are biogenic amines that regulate mood, sleep, and other physiological processes. researchgate.netchemicalbook.com

Vitamins: Several vitamins incorporate amine functionalities and are vital for metabolic processes. nih.gov

The ability of amines to form hydrogen bonds influences their physical properties, such as water solubility, while their basicity allows for the formation of salts, a common strategy for improving the handling and formulation of amine-containing drugs. ichemical.comnih.govnih.gov

Rationale for Dedicated Investigation of 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)

While extensive research exists on the broader classes of indoline and fluoroindoline derivatives, specific, detailed studies on 5-Fluoroindolin-7-amine dihydrochloride are not widely available in published literature. However, an analysis of its structure allows for a rationale to be constructed based on the unique interplay of its components.

The structure of 5-Fluoroindolin-7-amine presents a distinct substitution pattern that suggests specific synthetic hurdles and properties. The placement of a fluorine atom at the 5-position and an amine group at the 7-position on the benzene ring of the indoline core is a significant challenge.

Structural Features:

Combined Electronic Effects: The molecule contains a strongly electron-withdrawing fluorine atom and an electron-donating amino group on the same aromatic ring. This push-pull electronic arrangement can significantly influence the molecule's reactivity, aromaticity, and interaction with biological targets.

Positional Isomerism: The specific 5,7-substitution pattern distinguishes it from other isomers, such as 7-fluoroindolin-5-amine. nih.gov This precise placement is critical, as even minor positional changes in functional groups can lead to vastly different biological activities.

Dihydrochloride Salt: The compound is specified as a dihydrochloride, indicating that both the indoline nitrogen and the 7-amino group are basic enough to be protonated. This salt form typically enhances water solubility and stability, which is advantageous for chemical and biological studies.

Synthetic Challenges:

Regiocontrol: Achieving selective 5,7-disubstitution on an indoline precursor is non-trivial. The synthesis would likely require a multi-step sequence with careful use of directing groups to install the fluorine and nitro (a precursor to the amine) groups in the correct positions before or after the formation of the indoline ring.

Competing Reactivity: The presence of multiple reactive sites (two amine groups, the aromatic ring) necessitates the use of orthogonal protecting group strategies to avoid unwanted side reactions during synthetic transformations.

Harsh Conditions: Synthetic routes for related 7-aminoindoles often involve conditions that could be incompatible with other functional groups or lead to low yields, requiring careful optimization. nih.govnih.gov

The unique electronic and steric environment of 5-Fluoroindolin-7-amine suggests it could exhibit novel chemical reactivity. The interplay between the electron-donating amine and electron-withdrawing fluorine could modulate the nucleophilicity of the aromatic ring and the basicity of the nitrogen atoms in unexpected ways. A dedicated investigation into this compound could, therefore, provide new insights into the fundamental chemistry of substituted indolines. Mechanistic studies on its formation and subsequent reactions could reveal new synthetic pathways and reaction dynamics, contributing valuable knowledge to the field of heterocyclic chemistry.

Theoretical and Applied Research Gaps Addressed by Studying this Compound

The study of this compound addresses several key gaps in chemical research. Theoretically, it offers a model to understand how fluorine substitution at the 5-position of the indoline ring, combined with an amino group at the 7-position, influences the electronic properties and reactivity of the molecule. In applied research, this compound serves as a valuable synthetic intermediate for creating more complex molecules with potential therapeutic applications. Its unique substitution pattern is not widely explored, and thus, it represents a novel scaffold for the development of new chemical entities.

Scope and Objectives of the Academic Research

While dedicated studies on this compound are not abundant in publicly available literature, the scope of research on analogous compounds allows for the delineation of potential research avenues and contributions to the field.

Delineation of Key Research Avenues

The exploration of this compound can be pursued through several key avenues:

Synthetic Methodologies: A primary research focus would be the development of efficient and scalable synthetic routes to this compound. A plausible approach involves the synthesis of a 5-fluoro-7-nitroindoline precursor, followed by the reduction of the nitro group to an amine. The synthesis of related compounds, such as 7-fluoro-1H-indol-5-amine, often involves the reduction of a nitroindole precursor using reagents like iron powder and ammonium (B1175870) chloride. chemicalbook.com Similarly, the synthesis of 5-bromo-7-nitroindoline (B556508) has been reported, suggesting that a corresponding 5-fluoro derivative could be a viable intermediate.

Mechanistic Chemistry: Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial. This includes studying the regioselectivity of the nitration of 5-fluoroindoline (B1304769) and the conditions required for the selective reduction of the nitro group without affecting the fluorine substituent.

Computational Analysis: Computational chemistry can provide valuable insights into the molecular properties of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and reactivity descriptors. Such studies on related fluorine-containing heterocyclic compounds have been used to predict their biological activity.

Pre-clinical Exploration: Given that the indoline core is present in many bioactive molecules, this compound is a candidate for pre-clinical exploration. It can be used as a starting material to generate libraries of novel compounds for screening against various biological targets. For instance, derivatives of the related 5-fluoro-2-oxindole have been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov

Contribution to Fundamental Chemical Knowledge

Research into this compound would contribute to a deeper understanding of the structure-activity relationships of fluorinated indoline derivatives. It would expand the toolbox of available building blocks for medicinal chemists and materials scientists. The synthetic routes developed for this compound could also be applicable to the synthesis of other substituted indolines.

Implications for Future Research and Development

The availability of this compound could accelerate the discovery of new drugs and functional materials. Its unique substitution pattern may lead to the identification of novel pharmacophores with improved efficacy and pharmacokinetic profiles. Future research should focus on the systematic exploration of its reactivity and its application in the synthesis of diverse chemical libraries for high-throughput screening.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZZRTQOQRSAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)

A retrosynthetic analysis of 5-Fluoroindolin-7-amine dihydrochloride allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.

Identification of Key Disconnections and Precursors

The primary disconnections for this compound are identified at the C-N bond of the 7-amino group and the C-F bond at the 5-position. The dihydrochloride salt is retrosynthetically removed to reveal the free base, 5-Fluoroindolin-7-amine.

The amino group at the 7-position can be traced back to a nitro group, a common precursor for aromatic amines. This suggests that a key intermediate in the synthesis is 5-fluoro-7-nitroindoline . The synthesis of this intermediate, therefore, becomes a primary objective.

Further disconnection of the indoline (B122111) ring itself leads back to simpler aromatic precursors. A common and effective strategy for the formation of the indoline skeleton is the reduction of an indole (B1671886) ring. The Fischer indole synthesis is a classical and versatile method for constructing the indole core from a phenylhydrazine and a suitable carbonyl compound wikipedia.orgorganic-chemistry.orgnih.govyoutube.com. This suggests that a substituted phenylhydrazine, such as (4-fluorophenyl)hydrazine , could serve as a key starting material.

Strategic Positioning of Fluorine and Amine Moieties

The regiochemistry of the fluorine and amine substituents on the indoline ring is critical. The fluorine at the 5-position and the amino group at the 7-position present a specific substitution pattern that must be addressed strategically.

Starting with a precursor already containing the fluorine atom, such as 4-fluoroaniline or its corresponding hydrazine, ensures the fluorine is correctly positioned from the outset. The subsequent introduction of the nitrogen functionality at the 7-position requires a regioselective reaction. In an electrophilic aromatic substitution reaction on a 5-fluoroindoline (B1304769) derivative, the fluorine atom (a halogen) is an ortho-, para-director. However, the directing influence of the indoline nitrogen, especially when protected, will significantly impact the position of substitution. N-acylation of the indoline nitrogen is a common strategy to control reactivity and regioselectivity. The acetyl or other acyl groups can direct incoming electrophiles. For the introduction of a nitro group, the conditions of the nitration reaction must be carefully controlled to favor substitution at the C-7 position, which is ortho to the nitrogen of the indoline ring and meta to the fluorine atom.

Foundational Synthetic Pathways to Fluoroindoline Scaffolds

Indoline Ring System Construction from Halogenated Precursors

A robust method for constructing the indoline ring system begins with a halogenated precursor, such as 4-fluoroaniline. One established route to a related structure, 5-fluoro-2-oxindole, involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form 4-fluoroisonitrosoacetanilide. This intermediate can then be cyclized in the presence of concentrated sulfuric acid to yield 5-fluoroisatin, which upon a Wolff-Kishner reduction, furnishes 5-fluoro-2-oxindole chemicalbook.com. While this provides the 5-fluoroindole (B109304) skeleton, modifications would be necessary to obtain the desired 5-fluoroindoline.

A more direct approach is the Fischer indole synthesis, which utilizes (4-fluorophenyl)hydrazine as a key starting material wikipedia.orgorganic-chemistry.orgnih.govyoutube.comdiva-portal.org. Condensation of (4-fluorophenyl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization, yields a 5-fluoroindole derivative. Subsequent reduction of the indole double bond is required to form the indoline scaffold. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or chemical reducing agents like sodium cyanoborohydride or Sn/HCl under specific conditions stackexchange.com.

Regioselective Functionalization Techniques for Fluoroindolines

Once the 5-fluoroindoline scaffold is obtained, the next critical step is the regioselective introduction of the amino group at the 7-position. As previously mentioned, this is typically achieved through the nitration of the aromatic ring followed by reduction.

The direct nitration of 5-fluoroindoline can lead to a mixture of products. To achieve high regioselectivity, protection of the indoline nitrogen is often necessary. N-acylation, for instance with acetic anhydride to form N-acetyl-5-fluoroindoline, modifies the directing properties of the nitrogen atom and can favor substitution at the C-7 position. The nitration of N-protected indolines has been shown to be a viable method for introducing a nitro group at specific positions on the benzene (B151609) ring nih.govnih.govresearchgate.netfrontiersin.org. The choice of nitrating agent and reaction conditions is crucial to maximize the yield of the desired 7-nitro isomer.

Targeted Synthesis of this compound

A plausible and efficient targeted synthesis of this compound can be designed by combining the strategic elements discussed above. The proposed synthetic pathway is outlined below:

Step 1: Synthesis of 5-Fluoroindole

The synthesis can commence with the Fischer indole synthesis. (4-Fluorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as pyruvic acid, in the presence of an acid catalyst like polyphosphoric acid or a mixture of sulfuric acid and ethanol. This reaction forms 5-fluoroindole-2-carboxylic acid, which can then be decarboxylated by heating to yield 5-fluoroindole wikipedia.orgorganic-chemistry.orgnih.govyoutube.comdiva-portal.org.

Step 2: Reduction to 5-Fluoroindoline

The resulting 5-fluoroindole is then reduced to 5-fluoroindoline. This can be accomplished through catalytic hydrogenation using a palladium or platinum catalyst, or by using a chemical reducing agent such as sodium cyanoborohydride in acidic media.

Step 3: N-Protection of 5-Fluoroindoline

To control the regioselectivity of the subsequent nitration step, the nitrogen of 5-fluoroindoline is protected. A common method is acylation with acetic anhydride in the presence of a base to yield N-acetyl-5-fluoroindoline.

Step 4: Regioselective Nitration

N-acetyl-5-fluoroindoline is then subjected to regioselective nitration. Careful selection of the nitrating agent, such as a mixture of nitric acid and sulfuric acid at low temperatures, is employed to favor the introduction of the nitro group at the 7-position, yielding N-acetyl-5-fluoro-7-nitroindoline.

Step 5: Reduction of the Nitro Group

The nitro group of N-acetyl-5-fluoro-7-nitroindoline is reduced to an amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) stackexchange.comresearchgate.net. This reaction selectively reduces the nitro group without affecting the acetyl protecting group or the fluorine atom, yielding N-acetyl-5-fluoroindolin-7-amine.

Step 6: Deprotection and Salt Formation

The final steps involve the removal of the N-acetyl protecting group and the formation of the dihydrochloride salt. The acetyl group can be hydrolyzed under acidic or basic conditions. Treatment of the resulting 5-fluoroindolin-7-amine with an excess of hydrochloric acid in a suitable solvent, such as ethanol or isopropanol, will precipitate the desired this compound salt google.comgoogle.comnih.govnih.gov.

The following table summarizes the proposed synthetic route:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (4-Fluorophenyl)hydrazine | Pyruvic acid, H+ catalyst; then heat | 5-Fluoroindole |

| 2 | 5-Fluoroindole | H₂, Pd/C or NaBH₃CN, H+ | 5-Fluoroindoline |

| 3 | 5-Fluoroindoline | Acetic anhydride, base | N-acetyl-5-fluoroindoline |

| 4 | N-acetyl-5-fluoroindoline | HNO₃, H₂SO₄, low temperature | N-acetyl-5-fluoro-7-nitroindoline |

| 5 | N-acetyl-5-fluoro-7-nitroindoline | SnCl₂, HCl | N-acetyl-5-fluoroindolin-7-amine |

| 6 | N-acetyl-5-fluoroindolin-7-amine | 1. Acid or base hydrolysis2. Excess HCl | This compound |

Specific Approaches for Introducing the C5-Fluorine Substituent

Introducing a fluorine atom at the C5 position of the indoline ring can be accomplished through several synthetic strategies. A common approach involves utilizing a starting material that already contains the fluorine atom in the desired position, followed by the construction of the heterocyclic ring.

Key synthetic routes include:

Leimgruber-Batcho Indole Synthesis : This method can be adapted to start with a precursor like 5-fluoro-2-nitrotoluene. The nitrotoluene is converted to an enamine, which then undergoes a reductive cyclization using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid to yield 5-fluoroindole. diva-portal.org The resulting indole must then be reduced to the corresponding 5-fluoroindoline.

Fischer Indole Synthesis : This classic method can utilize 4-fluorophenylhydrazine as a key starting material. diva-portal.org Reaction with a suitable ketone or aldehyde, such as ethyl pyruvate, forms a hydrazone intermediate, which is then cyclized under acidic conditions to form the 5-fluoroindole scaffold. diva-portal.org Subsequent reduction of the pyrrole (B145914) ring is necessary to obtain 5-fluoroindoline.

Synthesis from Fluorinated Precursors : An alternative pathway begins with a readily available fluorinated benzene derivative, such as 2,4-difluoronitrobenzene. google.com Through a sequence of nucleophilic aromatic substitution, reduction, and cyclization, 5-fluoro-2-oxindole can be prepared. This oxindole can then be reduced to 5-fluoroindoline. For instance, 5-fluoro-2-indolinone can be reduced to 5-fluoroindole in high yield (92%) using pinacol borane and a yttrium catalyst in toluene at 120°C. chemicalbook.com

Direct C-H fluorination of the indoline ring at C5 is challenging but can be conceptually approached using modern electrophilic fluorinating agents. However, building the ring from an already fluorinated precursor is often more regioselective and synthetically tractable.

Methodologies for Installing the C7-Amine Functionality

Functionalizing the C7 position of the indole or indoline ring is a significant synthetic challenge due to the lower intrinsic reactivity of the C-H bonds on the benzene portion compared to the C2 and C3 positions of the pyrrole ring. nih.gov Modern synthetic methods have overcome this by using directing groups (DGs) to steer transition metal catalysts to the desired C7 position.

Directing Group-Assisted C-H Activation: A powerful strategy involves installing a removable directing group on the indoline nitrogen (N1 position). This group coordinates to a transition metal catalyst and positions it in close proximity to the C7-H bond, facilitating selective activation and functionalization.

Protection of 5-fluoroindoline with a suitable directing group (e.g., a pivaloyl or phosphinoyl group). nih.govacs.org

Directed C-H amination at the C7 position using a rhodium catalyst and an aminating source like an anthranil.

Removal of the directing group to yield 5-fluoroindolin-7-amine.

Other transition metals, such as palladium, are also widely used for C7 functionalization, including arylation and alkenylation, which could potentially be adapted for amination. nih.govacs.org

Formation and Isolation of Dihydrochloride Salt

As 5-Fluoroindolin-7-amine contains two basic nitrogen atoms (the indoline N1 and the C7-amine), it can be converted into a more stable and often crystalline dihydrochloride salt by treatment with two equivalents of hydrochloric acid (HCl). patsnap.com This salt formation is a standard procedure for the purification and handling of amine compounds.

The process typically involves:

Dissolving the free base (5-fluoroindolin-7-amine) in a suitable organic solvent, such as ethanol, isopropanol, or dioxane. rsc.orgsciencemadness.org

Adding a solution of HCl (e.g., HCl in ethanol or HCl in dioxane) or bubbling dry HCl gas through the solution. sciencemadness.org Using anhydrous conditions is often preferred to prevent the formation of hydrates and can improve yield by minimizing the solubility of the salt in the reaction medium. google.com

The dihydrochloride salt, being ionic, is generally much less soluble in the organic solvent than its free base counterpart and precipitates out of the solution.

The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum to yield the pure this compound. google.com

Optimization of Reaction Conditions and Process Chemistry for Research Scale

Optimizing the synthesis for research-scale production focuses on maximizing yield, purity, and reproducibility while ensuring operational simplicity.

Solvent Selection and Temperature Control

The choice of solvent and the precise control of temperature are critical throughout the synthetic sequence.

For C-H Functionalization : Reactions like the C7-amination are highly sensitive to the solvent system. Aprotic solvents such as 1,4-dioxane or dichloroethane are often employed for rhodium- and palladium-catalyzed reactions. nih.goveurekaselect.com Temperature control is crucial for selectivity; some C-H activation steps may require elevated temperatures to proceed, while others need cooling to minimize side reactions.

For Fluorination Steps : In syntheses involving nucleophilic aromatic substitution on highly activated rings, low temperatures (e.g., -25°C) may be necessary to favor the desired reaction over competing pathways. diva-portal.org

For Salt Formation : The choice of solvent dictates the solubility of the resulting salt. Solvents like isopropanol or acetone are effective because they readily dissolve the amine free base but have low solubility for the hydrochloride salt, promoting efficient precipitation and high recovery. sciencemadness.org

Table 1: Influence of Solvent and Temperature on Key Synthetic Steps

| Synthetic Step | Typical Solvents | Typical Temperature Range | Purpose / Notes |

| C7 C-H Amination | 1,4-Dioxane, Dichloroethane (DCE) | 80 - 120 °C | To ensure catalyst activity and substrate solubility. |

| Leimgruber-Batcho Cyclization | Ethanol, Acetic Acid | 80 - 110 °C | To facilitate reductive cyclization. |

| Dihydrochloride Salt Formation | Isopropanol, Ethanol, Dioxane | 0 °C to Room Temperature | To minimize salt solubility and maximize precipitation. |

Catalyst and Reagent Screening for Enhanced Efficiency and Selectivity

The efficiency and particularly the regioselectivity of the C-H functionalization steps are highly dependent on the catalyst and directing group employed.

Catalyst Choice : For C7-amination, rhodium(III) complexes like [RhCp*Cl₂]₂ are effective. researchgate.net For other C7 functionalizations, palladium catalysts such as Pd(OAc)₂ are commonly used. acs.org The choice of metal and its ligand sphere is paramount for achieving high selectivity and yield. Screening various ligands (e.g., phosphines, pyridines) can significantly impact the outcome. acs.org

Directing Group Screening : The directing group on the indoline nitrogen is not just a placeholder; its steric and electronic properties determine the site of metalation. Bulky groups like the pivaloyl group can favor the formation of a six-membered metallocycle intermediate, leading to C7 functionalization over C2 functionalization. chim.it Comparing different directing groups is a key optimization step.

Reagent Selection : The choice of the aminating agent (for C7-amination) or the fluorinating agent (in direct fluorination approaches) is critical. For C7-amination, anthranils have proven to be effective reagents. researchgate.net

Table 2: Catalyst and Directing Group Systems for C7-Functionalization of Indoles

| Catalyst System | Directing Group (DG) | Reaction Type | Selectivity | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Pivaloyl | Amination | C7 | researchgate.net |

| Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | Arylation | C7 | acs.org |

| Copper (Cu) | N-P(O)tBu₂ | Arylation | C7 | nih.gov |

Development of Green Chemistry Approaches for Sustainable Synthesis

Applying the principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes. researchgate.net

Atom Economy : C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized starting materials (e.g., halogenated or boronic acid-substituted indolines), reducing waste. chim.it

Safer Solvents and Conditions : Efforts are ongoing to replace hazardous organic solvents with greener alternatives. For some indole syntheses, water has been used as a reaction medium, often in conjunction with specialized catalysts like SO₃H-functionalized ionic liquids. rsc.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in indole chemistry. researchgate.nettandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.nettandfonline.com

Catalyst Recyclability : The development of heterogeneous or nanocatalysts that can be easily recovered and reused is a key area of green chemistry research. beilstein-journals.org This reduces the cost and environmental impact associated with heavy metal catalysts like palladium and rhodium.

By integrating these green approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. researchgate.net

Chemo-, Regio-, and Stereoselectivity Control in Syntheses of this compound

The synthesis of polysubstituted aromatic heterocycles such as this compound necessitates precise control over various aspects of chemical reactivity to ensure the desired arrangement of functional groups on the indoline core. The key challenges in the synthesis of this specific molecule are the regioselective introduction of the fluorine and amino functionalities at positions 5 and 7, respectively, and the chemoselective transformations required in a multi-step synthesis. As 5-Fluoroindolin-7-amine is an achiral molecule, stereoselectivity is not a factor in the synthesis of the final product; however, related synthetic strategies for substituted indolines often require careful control of stereochemistry.

A plausible and strategic synthetic route to this compound involves a multi-step process beginning with a commercially available substituted aniline. This approach relies on the careful orchestration of electrophilic aromatic substitution reactions, the formation of the indoline ring, and a final chemoselective reduction.

Regioselectivity in the Functionalization of the Aromatic Ring

The cornerstone of the regioselective synthesis of 5-Fluoroindolin-7-amine is the controlled introduction of the fluorine and a precursor to the 7-amino group (such as a nitro group) onto an aniline ring. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired 1,2,4,5-tetrasubstituted pattern of the key intermediate.

A strategic starting material for this synthesis is 3-fluoroaniline. To control the regioselectivity of subsequent electrophilic aromatic substitution reactions and to prevent unwanted side reactions, the amino group of 3-fluoroaniline is typically protected, for instance, as an acetanilide. The acetyl group is an ortho-, para-director and an activating group, which influences the position of incoming electrophiles.

The synthesis of a key intermediate, 2-bromo-5-fluoro-4-nitroaniline, has been described in the patent literature and provides a clear path to the desired substitution pattern. The synthetic sequence can be envisioned as follows:

Acetylation of 3-fluoroaniline: The reaction of 3-fluoroaniline with acetic anhydride provides N-(3-fluorophenyl)acetamide. This step protects the amino group and modulates its directing effect.

Regioselective Bromination: The bromination of N-(3-fluorophenyl)acetamide is directed by both the acetylamino and fluoro groups. The powerful ortho-, para-directing acetylamino group will primarily direct the incoming electrophile to its ortho and para positions. The fluorine atom is also an ortho-, para-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the acetylamino group and ortho to the fluorine, yielding N-(2-bromo-5-fluorophenyl)acetamide.

Regioselective Nitration: The subsequent nitration of N-(2-bromo-5-fluorophenyl)acetamide is a critical step where regiocontrol is essential. The acetylamino group directs the incoming nitro group to its ortho position (position 4), and the fluorine directs it to its para position (also position 4). This concerted directing effect strongly favors the formation of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

Deprotection: The acetyl group can be removed by hydrolysis under acidic or basic conditions to yield 2-bromo-5-fluoro-4-nitroaniline.

The following table summarizes the directing effects of the substituents in the key electrophilic aromatic substitution steps.

| Intermediate | Substituent 1 | Directing Effect | Substituent 2 | Directing Effect | Position of Electrophilic Attack | Product |

| N-(3-fluorophenyl)acetamide | -NHCOCH₃ | ortho, para | -F | ortho, para | 4-position | N-(4-bromo-3-fluorophenyl)acetamide (minor), N-(2-bromo-5-fluorophenyl)acetamide (major) |

| N-(2-bromo-5-fluorophenyl)acetamide | -NHCOCH₃ | ortho, para | -F | ortho, para | 4-position | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide |

| -Br | ortho, para |

Formation of the Indoline Ring and Chemoselective Reduction

With the correctly substituted aniline derivative in hand, the next phase of the synthesis involves the construction of the indoline ring and the conversion of the nitro group to the target amine.

Indoline Ring Formation: A common method for forming the indoline ring from a 2-haloaniline is through a palladium-catalyzed coupling reaction with a suitable two-carbon unit, followed by intramolecular cyclization. For instance, a Heck reaction with an ethylene equivalent or a Sonogashira coupling with acetylene followed by reduction and cyclization could be employed. Alternatively, N-alkylation with a 2-haloethanol followed by an intramolecular cyclization is another viable route.

Chemoselective Reduction of the Nitro Group: The final key transformation is the chemoselective reduction of the nitro group at position 7 to an amine. This reduction must be performed without affecting the fluorine atom at position 5 or causing over-reduction of the indoline ring. Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups.

A variety of catalysts and conditions can be employed for this purpose. The choice of catalyst is crucial for chemoselectivity.

| Catalyst | Conditions | Advantages | Potential Issues |

| Pd/C | H₂, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, readily available | Can sometimes lead to dehalogenation (not an issue here) or over-reduction of the indoline ring under harsh conditions. |

| PtO₂ (Adam's catalyst) | H₂, acidic or neutral conditions | Effective for nitro group reduction | Can be less chemoselective than Pd/C. |

| Raney Nickel | H₂, various solvents | Strong reducing agent | Can be pyrophoric and may lead to over-reduction. |

| Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Formic acid or other hydrogen donors | Mild conditions, avoids the use of high-pressure hydrogen gas | May require optimization for specific substrates. |

The use of catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under controlled conditions of hydrogen pressure and temperature is a common and effective method for the chemoselective reduction of a nitro group in the presence of a halogenated aromatic ring.

Formation of the Dihydrochloride Salt

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the free base, 5-Fluoroindolin-7-amine, in a suitable solvent (such as ethanol or isopropanol) with a solution of hydrogen chloride in a solvent like ether or isopropanol. The dihydrochloride salt then precipitates from the solution and can be isolated by filtration.

Mechanistic Organic Chemistry and Reaction Profile Analysis

Reactivity of the Indoline (B122111) Ring System in 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)

The reactivity of 5-Fluoroindolin-7-amine is fundamentally dictated by the electronic properties of its substituents—the fluorine atom, the primary amine group, and the secondary amine within the indoline ring—and their interplay with the bicyclic aromatic system.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The position of substitution on a substituted benzene (B151609) ring is determined by the electronic nature of the substituents already present. chemistrytalk.orglumenlearning.com These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directors. pressbooks.pub

In the case of 5-Fluoroindolin-7-amine, the benzene portion of the indoline ring is substituted with three groups: the fused pyrrolidine ring (at C6 and C7), a fluorine atom (at C5), and an amine group (at C7). For the purpose of EAS on the benzenoid ring, the key substituents are the 7-amino group and the 5-fluoro group.

7-Amino Group (-NH₂): The amino group is a powerful activating group. lumenlearning.com The nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic ring through the resonance effect (+R). libretexts.org This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.com This increased electron density is most pronounced at the positions ortho and para to the amino group. pressbooks.pub Therefore, the amino group is a strong ortho-, para-director.

5-Fluoro Group (-F): The fluorine atom, like other halogens, exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the inductive effect (-I), which deactivates the ring. nih.govlibretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R). nih.govquora.com Although the inductive effect is stronger, making fluorine a net deactivating group, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| 7-Amino (-NH₂) | +R > -I (Strong Resonance Donor) | Strong Activating | Ortho, Para-Director |

| 5-Fluoro (-F) | -I > +R (Strong Inductive, Weak Resonance) | Weak Deactivating | Ortho, Para-Director |

| Fused Ring (Alkyl) | +I (Weak Inductive Donor) | Weak Activating | Ortho, Para-Director |

Given these effects, the primary sites for electrophilic attack on the 5-Fluoroindolin-7-amine free base would be the C4 and C6 positions, which are ortho to the powerful activating 7-amino group.

The chemical reactivity of 5-Fluoroindolin-7-amine is also characterized by the nucleophilicity of its two amine functionalities: the primary aromatic amine at the C7 position and the secondary amine within the indoline heterocycle (N1). A nucleophile is a chemical species that donates an electron pair to an electrophile.

The primary amine (-NH₂) at the C7 position possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. The reactivity of this amine is influenced by the electronic environment of the indoline ring.

Similarly, the secondary amine within the saturated portion of the indoline ring is also nucleophilic. Generally, secondary amines are slightly more basic and can be more nucleophilic than primary amines due to the electron-donating nature of the alkyl groups attached to the nitrogen. masterorganicchemistry.com This nitrogen can also undergo reactions typical of secondary amines. The relative nucleophilicity of the two nitrogen atoms can be influenced by steric hindrance and their respective electronic environments.

Resonance Effect (+R): The fluorine atom has lone pairs of electrons in its p-orbitals which can overlap with the p-orbitals of the aromatic ring. This delocalization of electrons donates electron density into the ring. quora.com This donation is directed primarily to the ortho and para positions relative to the fluorine atom. libretexts.org

Investigations into Acid-Base Equilibria and Protonation States

The presence of two basic nitrogen atoms allows 5-Fluoroindolin-7-amine to form a dihydrochloride salt. The acid-base equilibria and the resulting protonation states are critical in determining the compound's physicochemical properties and chemical reactivity. nih.gov

The reaction can be represented as: 5-Fluoroindolin-7-amine (base) + 2 HCl (acid) → 5-Fluoroindolin-7-amine dihydrochloride (salt)

The formation of a stable crystal lattice from the gaseous ions releases a significant amount of energy, known as the lattice energy. This is a major driving force for the exothermic nature (negative ΔH) of many salt formation processes. mdpi.com The conversion of a neutral molecule and a gas (HCl) into a structured, solid salt generally involves a decrease in entropy (negative ΔS). However, the large negative enthalpy change from the acid-base neutralization and crystal lattice formation typically dominates, resulting in a negative Gibbs free energy and a spontaneous reaction. mdpi.com

| Thermodynamic Parameter | Description | Expected Sign for Salt Formation | Influence on Spontaneity |

| ΔH (Enthalpy) | Heat released or absorbed. Dominated by neutralization and lattice energy. | Negative (Exothermic) | Favorable |

| ΔS (Entropy) | Change in disorder. Formation of an ordered crystal from less ordered reactants. | Negative | Unfavorable |

| ΔG (Gibbs Free Energy) | Overall spontaneity of the process (ΔG = ΔH - TΔS). | Negative | Spontaneous |

The resulting hydrochloride salt often exhibits improved stability, solubility, and handling properties compared to the free base, which is a key consideration in many applications. nih.govacs.org

The protonation of the two amine groups to form the dihydrochloride salt drastically alters the electronic properties and, consequently, the chemical reactivity of the molecule. nih.gov Both the primary aromatic amine and the secondary indoline amine are converted into their respective ammonium (B1175870) cations (-NH₃⁺ and -NH₂⁺-).

These ammonium groups have a profoundly different electronic influence compared to their neutral amine counterparts.

Electronic Effect: The positively charged nitrogen atom in an ammonium group is a very strong electron-withdrawing group, primarily through the inductive effect (-I). There is no resonance donation possible.

Reactivity in EAS: This strong deactivation transforms the benzene ring from being electron-rich and highly reactive to being electron-poor and highly unreactive towards electrophilic aromatic substitution.

Directing Effect: As strong deactivating groups, the ammonium cations are meta-directors.

Therefore, the protonation of 5-Fluoroindolin-7-amine effectively "switches off" the activating and ortho-, para-directing effects of the amine groups. Any electrophilic substitution reaction on the dihydrochloride salt would be significantly slower than on the free base and would be directed to the positions meta to the two ammonium groups.

| Form | Substituent at C7 | Substituent at N1 | Effect on Benzene Ring | Reactivity towards EAS | Predicted Directing Effect |

| Free Base | -NH₂ (Strongly Activating) | -NH- (Weakly Activating) | Activated | High | Ortho, Para to -NH₂ |

| Dihydrochloride | -NH₃⁺ (Strongly Deactivating) | -NH₂⁺- (Strongly Deactivating) | Deactivated | Very Low | Meta to -NH₃⁺ |

This modulation of reactivity via protonation is a key aspect of the compound's chemical profile, allowing for control over its reaction pathways by adjusting the pH of the reaction medium.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can proceed via several pathways, involving either the aromatic system or the exocyclic amine group. The electronic nature of the fluoro and amino substituents significantly influences the susceptibility of the molecule to these transformations.

Direct experimental studies on the aromatic oxidation and reduction of this compound are not extensively reported in the public domain. However, the likely pathways can be inferred from the well-established chemistry of substituted indolines and aromatic compounds.

Oxidation: The indoline ring system is susceptible to oxidation, which can lead to the corresponding indole (B1671886) derivative. This aromatization process involves the loss of two hydrogen atoms from the heterocyclic ring. The reaction can be promoted by a variety of oxidizing agents. The presence of the electron-donating amino group at the 7-position is expected to facilitate this oxidation by increasing the electron density of the ring system. Conversely, the electron-withdrawing fluorine atom at the 5-position may have a modest deactivating effect.

Under more forceful oxidizing conditions, cleavage of the aromatic ring can occur, although this typically requires harsh reagents and conditions. The initial steps of such a degradation would likely involve hydroxylation of the benzene ring, a common pathway in the metabolic degradation of aromatic compounds.

Reduction: The aromatic ring of the indoline system is relatively resistant to reduction due to its aromatic stability. Catalytic hydrogenation under forcing conditions (high pressure and temperature with catalysts like rhodium on carbon) would be required to reduce the benzene portion of the molecule to a cyclohexane ring. Milder reducing conditions are unlikely to affect the aromatic core.

| Reaction Type | Potential Reagents | Plausible Products | Mechanistic Considerations |

|---|---|---|---|

| Aromatic Oxidation (Aromatization) | DDQ, MnO₂, Air/Catalyst | 5-Fluoroindol-7-amine | Dehydrogenation of the indoline ring. |

| Aromatic Ring Opening | Strong Oxidants (e.g., KMnO₄, Ozone) | Complex mixture of aliphatic acids and smaller fragments | Involves initial hydroxylation followed by ring cleavage. |

| Aromatic Reduction | H₂/Rh-C (high pressure/temp) | 5-Fluoro-octahydroindol-7-amine | Requires harsh conditions to overcome aromatic stability. |

The primary aromatic amine at the 7-position is a key site for chemical transformations.

N-Oxidation: The lone pair of electrons on the nitrogen atom of the 7-amino group makes it susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding nitroso, nitro, or hydroxylamine derivatives. These transformations can significantly alter the electronic properties and reactivity of the molecule.

Deamination: The 7-amino group can be removed through deamination reactions. A common method involves diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is unstable and can be subsequently treated with a reducing agent, such as hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding 5-fluoroindoline (B1304769). Alternatively, the diazonium salt can be a precursor for introducing other functional groups.

Derivatization: The primary amine can readily undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. These reactions are generally not considered oxidation or reduction but are important transformation pathways.

| Transformation | Typical Reagents | Potential Products | General Mechanism |

|---|---|---|---|

| N-Oxidation | H₂O₂, Peroxy acids | 5-Fluoro-7-nitrosoindoline, 5-Fluoro-7-nitroindoline | Oxidation of the nitrogen lone pair. |

| Deamination (via Diazotization) | NaNO₂, HCl; then H₃PO₂ | 5-Fluoroindoline | Formation of a diazonium salt followed by reduction. |

| Acylation | Acyl chlorides, Anhydrides | N-(5-Fluoroindolin-7-yl)acetamide | Nucleophilic attack of the amine on the carbonyl carbon. |

| Schiff Base Formation | Aldehydes, Ketones | Imines | Nucleophilic addition of the amine to the carbonyl group followed by dehydration. |

Stability and Degradation Pathways Under Various Research Conditions

The stability of this compound is a critical factor in its handling, storage, and application in research. Degradation can be initiated by factors such as pH, light, and temperature.

Specific degradation products of this compound have not been extensively documented. However, based on the chemistry of related compounds, several degradation pathways can be postulated.

Hydrolytic Degradation: In aqueous solutions, the stability of the compound is likely pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the amine or other sensitive groups could occur, though aromatic amines are generally stable to hydrolysis. The dihydrochloride salt form suggests some stability in acidic conditions.

Oxidative Degradation: Exposure to air and light can promote oxidative degradation. The aromatic amine is particularly susceptible to oxidation, which can lead to the formation of colored impurities through the formation of quinone-imine structures and subsequent polymerization. The indoline ring itself can also be oxidized to the corresponding indole, as previously discussed.

Photodegradation: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to dehalogenation or promote radical-mediated degradation pathways.

Thermal Degradation: At elevated temperatures, decomposition is expected. The initial steps of thermal degradation of aromatic amines often involve the cleavage of C-N bonds and fragmentation of the aromatic ring.

To minimize degradation and ensure the integrity of this compound in research applications, several strategies can be employed.

Storage Conditions: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.

pH Control: For solutions, maintaining an appropriate pH is crucial. Since the compound is supplied as a dihydrochloride salt, it is likely more stable in acidic solutions. Buffering the solution to a mildly acidic pH could enhance its stability in aqueous media.

Use of Antioxidants: The addition of antioxidants or radical scavengers can inhibit oxidative degradation pathways. Common antioxidants used for stabilizing aromatic amines include hindered phenols like butylated hydroxytoluene (BHT).

Solvent Choice: The choice of solvent can impact stability. Protic solvents might participate in degradation pathways, while aprotic solvents may offer better stability for certain applications. The solubility of the dihydrochloride salt will also be a key factor in solvent selection.

| Degradation Condition | Potential Degradation Products | Formation Mechanism | Mitigation Strategy |

|---|---|---|---|

| Oxidative (Air/Light) | Indole derivatives, Quinone-imines, Polymers | Oxidation of the indoline ring and amino group. | Store under inert gas, protect from light, use antioxidants. |

| Extreme pH | Potential hydrolysis products (less likely for aromatic amine) | Acid or base-catalyzed reactions. | Maintain optimal pH, use buffered solutions. |

| Thermal | Ring-opened fragments, dehalogenated species | C-N and C-F bond cleavage at high temperatures. | Store at recommended temperatures, avoid excessive heating of solutions. |

| Photochemical | Radical species, dehalogenated products | Excitation by UV light leading to bond cleavage. | Protect from light using amber vials or foil. |

Advanced Spectroscopic and Structural Elucidation Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For a substituted indoline (B122111) like 5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025), multinuclear NMR experiments are essential for an unambiguous structural assignment.

A complete structural assignment of 5-Fluoroindolin-7-amine dihydrochloride is achieved through the combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the indoline core, distinct signals for the aromatic and aliphatic protons are expected. The protons on the five-membered ring (at positions 2 and 3) would appear as multiplets in the aliphatic region, while the aromatic protons (at positions 4 and 6) would resonate in the downfield aromatic region. The presence of the fluorine atom at position 5 and the amine group at position 7 will influence the chemical shifts of the adjacent aromatic protons. The amine and hydrochloride protons would likely appear as broad signals, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals corresponding to the eight carbon atoms of the indoline ring. The carbon directly bonded to the fluorine atom (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine group and the electron-withdrawing fluorine atom.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum would typically show a single resonance for the fluorine atom at position 5. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split by neighboring protons, providing valuable information about the through-bond connectivity via scalar coupling (J-coupling). For instance, coupling to the proton at C-6 (³JFH) and the proton at C-4 (³JFH) would be expected. ossila.com

Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be employed in conjunction with NMR to trace metabolic pathways or to aid in the assignment of complex spectra. rsc.org

To illustrate the expected data from such analyses, the following table provides representative ¹H and ¹³C NMR chemical shifts for a related fluoroindole derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Representative Coupling Constants (Hz) |

| H-4 | 7.48 (dd) | - | ³JHF = 9.8 |

| H-6 | 7.14 (dd) | - | ⁴JHF = 4.6 |

| C-5 | - | 158.0 | ¹JCF ≈ 240 |

| C-7 | - | 115.0 | ²JCF ≈ 25 |

Note: The data presented in this table is representative of a substituted fluoroindole and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the aliphatic part of the five-membered ring and between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting different fragments of the molecule. For instance, it can show correlations from the amine protons to the adjacent aromatic carbons, confirming the position of the amino group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.

Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity and spatial arrangement of atoms, leading to a definitive structural elucidation of this compound. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction (SCXRD) Analysis

By successfully growing a single crystal of this compound, SCXRD analysis can reveal its exact solid-state conformation. This includes the planarity of the bicyclic indoline system and the orientation of the fluoro and amine substituents. The analysis also provides precise measurements of all bond lengths and angles, which can be compared with theoretical calculations. Furthermore, SCXRD elucidates the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially π-π stacking between the aromatic rings of adjacent molecules. acs.org

The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. SCXRD analysis reveals these packing motifs. A crucial aspect of the crystal structure is the hydrogen bonding network. Given the presence of the amine group and the dihydrochloride salt form, extensive hydrogen bonding is expected. The amine group can act as a hydrogen bond donor, while the chloride ions act as acceptors. These hydrogen bonds play a significant role in stabilizing the crystal structure. The detailed analysis of these networks provides insights into the supramolecular assembly of the compound in the solid state. acs.org

The following table presents representative crystallographic data for a related aminoindole derivative to illustrate the type of information obtained from an SCXRD study.

| Parameter | Representative Value for an Aminoindole Derivative |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.543 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | N-H···N |

Note: This data is for a related aminoindole compound and serves as an example of the parameters determined by SCXRD. acs.org

Advanced Mass Spectrometry (MS)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a protonated molecule in the case of ESI) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the amine group or cleavage of the five-membered ring. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C-F, C=C) vibrates at a characteristic frequency, resulting in a unique spectrum. For this compound, FT-IR would be expected to show characteristic peaks for:

N-H stretching: In the region of 3200-3500 cm⁻¹ for the amine group and the N-H of the indoline ring.

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹ for the CH₂ groups in the five-membered ring.

N-H bending: Around 1600 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

Studies on related compounds like 5-fluoroindole (B109304) and 5-substituted isatins confirm that substitution on the aromatic ring influences the vibrational frequencies, providing detailed structural information. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like substituted anilines, Raman and Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about the vibrational modes of the aromatic ring and the amino group. scirp.orgresearchgate.net The C-F bond also gives a characteristic Raman signal. The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational properties.

Table 2: Expected FT-IR and Raman Vibrational Frequencies for 5-Fluoroindolin-7-amine Moiety This table is based on typical frequency ranges for the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| N-H Stretch (Amine & Indoline) | 3200 - 3500 | FT-IR, Raman | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | scirp.org |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | scirp.org |

| N-H Bend | 1590 - 1650 | FT-IR | researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | scirp.org |

| C-N Stretch | 1250 - 1350 | FT-IR | researchgate.net |

| C-F Stretch | 1000 - 1400 | FT-IR | researchgate.net |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com3ds.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as 5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025), at an atomic level. mdpi.com3ds.com

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape and how that shape changes over time, a concept known as conformational flexibility. nih.govoup.com MD simulations are an invaluable tool for exploring the conformational landscape of small molecules in solution, accounting for the influence of the solvent on the molecule's preferred shapes. oup.com

In a hypothetical MD simulation of 5-Fluoroindolin-7-amine dihydrochloride in an aqueous solution, the trajectory would reveal the molecule's dynamic nature. The indoline (B122111) ring system, while relatively rigid, possesses some degree of flexibility. The puckering of the five-membered ring and the orientation of the amine and fluoro substituents can vary. The simulation would track the dihedral angles of key rotatable bonds, providing a quantitative measure of conformational changes.

Illustrative Data Table: Conformational Analysis of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Conformer ID | Key Dihedral Angle (C4-C5-N-H) | Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|

| 1 | -60° | 45 | -12.5 |

| 2 | 180° | 35 | -11.8 |

| 3 | 60° | 20 | -10.2 |

The interactions between a solute and the surrounding solvent molecules are crucial in determining its solubility, stability, and reactivity. academie-sciences.freasychair.org MD simulations can provide a detailed picture of these intermolecular interactions, such as hydrogen bonding and electrostatic interactions. academie-sciences.fr

For this compound, the amine group and the fluorine atom are expected to be primary sites for hydrogen bonding with protic solvents like water. The dihydrochloride form implies that the amine groups will be protonated, further enhancing their ability to act as hydrogen bond donors. A simulation would quantify the number and lifetime of hydrogen bonds between the compound and solvent molecules, offering insights into its solvation shell structure. easychair.org This information is also vital when considering co-crystallization, as it can help in the rational selection of co-formers that can establish favorable interactions.

Illustrative Data Table: Hydrogen Bond Analysis (Note: The following data is hypothetical and for illustrative purposes only.)

| Interaction Site | Solvent | Average Number of Hydrogen Bonds | Average Bond Lifetime (ps) |

|---|---|---|---|

| 7-NH3+ | Water | 3.2 | 5.8 |

| 5-F | Water | 1.1 | 2.3 |

| Indoline-NH2+ | Water | 2.8 | 6.1 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. ontosight.aijocpr.comwikipedia.org These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties. nih.gov

For a series of indolinamine derivatives, a QSPR model could be developed to predict various research properties. Molecular descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, descriptors such as molecular weight, polar surface area (PSA), and calculated logP (a measure of lipophilicity) could be correlated with properties like solubility, melting point, or chromatographic retention time. unige.orgresearchgate.net

A typical QSPR study involves:

Data Set Preparation: A diverse set of indolinamine derivatives with known experimental properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

Illustrative Data Table: QSPR Model for Aqueous Solubility (LogS) (Note: The following data is hypothetical and for illustrative purposes only.)

| Molecular Descriptor | Coefficient in MLR Model | p-value |

|---|---|---|

| Topological Polar Surface Area (TPSA) | -0.025 | <0.01 |

| Calculated LogP (clogP) | -0.58 | <0.01 |

| Number of Rotatable Bonds | 0.15 | 0.03 |

The resulting equation might look like: LogS = 2.5 - 0.025(TPSA) - 0.58(clogP) + 0.15(Number of Rotatable Bonds)

Once a robust and validated QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of 5-Fluoroindolin-7-amine. computabio.comjetir.org This predictive capability is a cornerstone of modern drug discovery and materials science, as it allows researchers to prioritize the synthesis of compounds with desired properties, thereby saving significant time and resources. jocpr.comjetir.org

For example, by systematically modifying the structure of 5-Fluoroindolin-7-amine in silico (e.g., by adding different substituents at various positions) and calculating the relevant descriptors, the QSPR model can provide an estimated value for the target property. This allows for the virtual screening of a large library of potential derivatives to identify the most promising candidates for further investigation.

Illustrative Data Table: Predicted Properties of Hypothetical Derivatives (Note: The following data is hypothetical and for illustrative purposes only.)

| Derivative | Modification | Predicted LogS | Predicted Melting Point (°C) |

|---|---|---|---|

| Derivative A | Addition of a methyl group at N-1 | -2.8 | 185 |

| Derivative B | Replacement of Fluoro with Chloro | -3.1 | 210 |

| Derivative C | Addition of a hydroxyl group at C-4 | -2.2 | 205 |

An extensive search for scientific literature detailing the pre-clinical biological activities and molecular interactions of the specific chemical compound This compound has been conducted.

Despite a thorough review of available scientific databases and research publications, no specific in vitro or cellular-level studies corresponding to the requested outline for this particular compound could be located. The search did not yield data on its receptor binding affinities, enzyme inhibitory potencies, cellular uptake, or its effects on gene and protein expression.

Therefore, it is not possible to generate the requested article as there is no publicly available research data focused solely on the biological and molecular activities of this compound. Information available is for structurally related but distinct compounds, which falls outside the strict scope of the present request.

Exploration of Biological Activities and Molecular Interactions Pre Clinical and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For derivatives of 5-fluoroindolin-7-amine (B573568), SAR investigations would systematically modify the core structure to understand the chemical features essential for biological activity.

Impact of Fluorine and Amine Modification on Biological Interaction

The presence and position of the fluorine atom and the amine group on the indoline (B122111) ring are critical determinants of biological activity. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net The introduction of fluorine into heterocyclic compounds is a common strategy in drug discovery to enhance bioavailability and modulate receptor interactions. researchgate.net

Design and Synthesis of Analogs for Mechanistic Probing

The rational design and synthesis of analogs are fundamental to elucidating the mechanism of action and identifying the pharmacophore of a lead compound. For 5-fluoroindolin-7-amine, analogs can be designed to probe specific interactions with a biological target. For instance, analogs with varying substituents on the aromatic ring or the amine group can be synthesized to map the binding pocket of a target enzyme or receptor.

The synthesis of such analogs often involves multi-step reaction sequences. For example, derivatives of the related 5-fluoroindolin-2-one have been synthesized by condensing the parent molecule with various aromatic aldehydes. nih.gov This approach allows for the systematic introduction of a wide range of functional groups to explore their impact on biological activity. Similarly, 5-fluoroindolin-2-one derivatives with urea (B33335) linkages have been designed and synthesized to target receptor tyrosine kinases. researchgate.net

Target Validation and Mechanism of Action Elucidation in Model Systems

Identifying the specific biological target of a compound is a critical step in drug development. For derivatives of 5-fluoroindolin-7-amine, target validation would involve a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict potential binding partners by screening the compound against libraries of known protein structures. mdpi.com

Experimental validation can be achieved through various biochemical and cellular assays. For example, in studies of 5-fluoro-2-oxindole derivatives, α-glucosidase was identified as a potential target. nih.gov The inhibitory activity of these compounds was confirmed through in vitro enzyme assays, and kinetic studies were performed to elucidate the mechanism of inhibition. researchgate.net Molecular docking simulations further supported these findings by visualizing the binding interactions between the compounds and the active site of the enzyme. nih.govresearchgate.net

The table below summarizes the inhibitory activity of selected 5-fluoro-2-oxindole derivatives against α-glucosidase, demonstrating the impact of different substitutions on their potency.

| Compound | Substitution | IC50 (µM) |

| 3d | 2-Chlorobenzylidene | 49.89 ± 1.16 |

| 3f | 4-Chlorobenzylidene | 35.83 ± 0.98 |

| 3i | 4-Bromobenzylidene | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Data sourced from a study on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. nih.gov

In Vivo Mechanistic Studies in Non-Human Model Organisms

Non-human model organisms, such as the zebrafish (Danio rerio) and the nematode Caenorhabditis elegans, play a vital role in the early stages of drug discovery for in vivo assessment of efficacy and mechanism of action. nih.gov The zebrafish model, in particular, offers several advantages, including its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of biological processes. nih.gov

For novel compounds like derivatives of 5-fluoroindolin-7-amine, zebrafish models can be employed to study their effects on various physiological and pathological processes. For instance, zebrafish infection models are used to screen for new antimicrobial agents. researchgate.net Furthermore, zebrafish are increasingly utilized in translational neuropharmacology research to unravel the role of novel neurotransmitters and their receptors, such as trace amine-associated receptors (TAARs), in central nervous system processes and disorders. nih.gov Given the structural similarity of 5-fluoroindolin-7-amine to endogenous trace amines, zebrafish could serve as a valuable model to investigate its potential neuromodulatory activities. nih.govresearchgate.net

While specific in vivo studies on 5-fluoroindolin-7-amine dihydrochloride (B599025) in these models are not yet reported in the available literature, the established utility of these organisms provides a clear path for future mechanistic investigations.

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Intermediate

5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025) serves as a crucial starting material in the construction of diverse and complex molecular architectures, finding particular utility in the synthesis of heterocyclic compounds and in the strategic design of multi-component reactions.

Precursor for Complex Heterocyclic Compounds

The chemical scaffold of 5-Fluoroindolin-7-amine dihydrochloride is particularly well-suited for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. A key application of this compound is as an intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. mdpi.comnih.govresearchgate.netmdpi.com These nitrogen-rich heterocyclic systems are recognized as important pharmacophores, often targeting protein kinases. nih.govnih.gov The synthesis of these complex structures often involves the strategic construction of the pyrimidine (B1678525) ring onto the existing pyrrole (B145914) or, in this case, a pyrrole precursor derived from the indoline (B122111) structure.